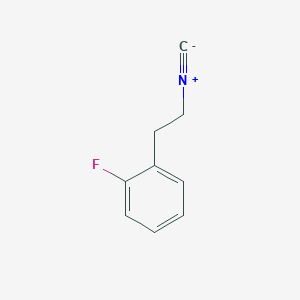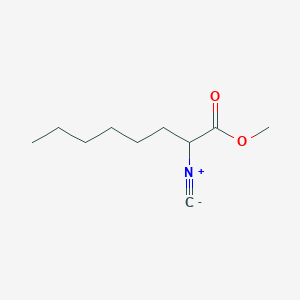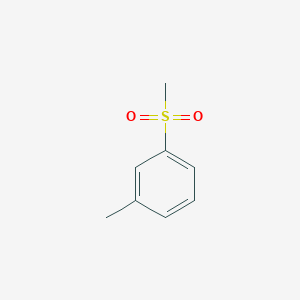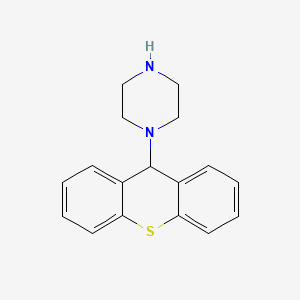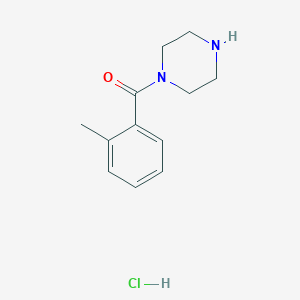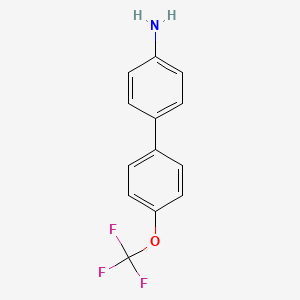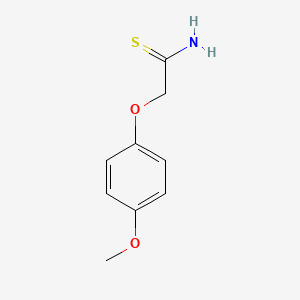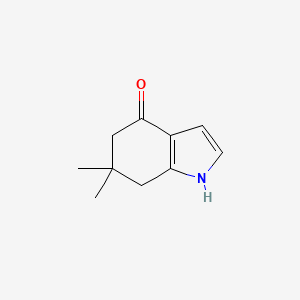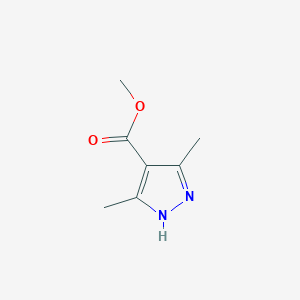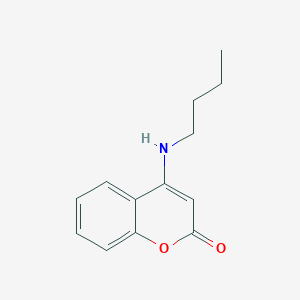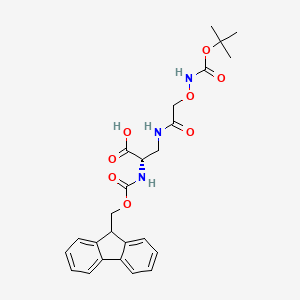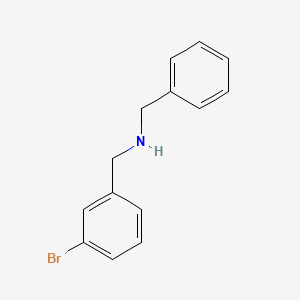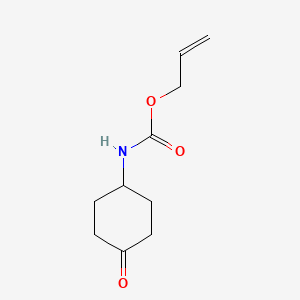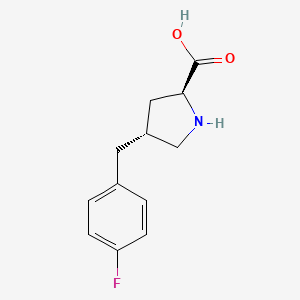
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS number 1049977-93-6 . It is often used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid” is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles widely used by medicinal chemists .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .Scientific Research Applications
Influenza Neuraminidase Inhibitors
The compound has been identified as a core structure in the synthesis of potent inhibitors of influenza neuraminidase. A study by Wang et al. (2001) detailed the synthesis of various analogues with pyrrolidine cores, leading to the identification of potent neuraminidase inhibitors. These inhibitors showed significant activity against influenza A and B, with a notable interaction with the enzyme active site (Wang et al., 2001).
Synthesis of Heteroaromatic Carboxylic Acid Complexes
Yin et al. (2004) reported on the synthesis of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, including pyrrolidine-2-carboxylic acid derivatives. These complexes were characterized by various spectroscopic methods and X-ray crystallography, showcasing the versatility of the compound in creating complex structures (Yin et al., 2004).
Crystal Structure Analysis
Rajalakshmi et al. (2013) focused on the crystal structure of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, a derivative of the compound . This study provides insights into the structural characteristics and potential applications in crystallography and molecular design (Rajalakshmi et al., 2013).
Aurora Kinase Inhibitor for Cancer Treatment
Research on Aurora kinase inhibitors has included derivatives of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid. These compounds are considered potential candidates for treating cancer due to their ability to inhibit Aurora A, an important target in oncology (ロバート ヘンリー,ジェームズ, 2006).
Asymmetric Synthesis of Amino Acids
Saghyan et al. (2010) explored the use of fluorine-containing chiral auxiliaries based on (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid for the asymmetric synthesis of amino acids. Their research demonstrated the efficiency of these complexes in reaction rates and stereoselectivities (Saghyan et al., 2010).
Biomedical Applications
A study by Huck and Gellman (2005) discussed the synthesis of pyrrolidine-4-carboxylic derivatives, which can be used in biomedical applications due to their low intrinsic polarity and potential for bioavailability enhancement (Huck & Gellman, 2005).
properties
IUPAC Name |
(2S,4R)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWCYJRYYTPQO-KOLCDFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376000 | |
| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1049977-93-6 | |
| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



